Tauroursodeoxycholic Acid, Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

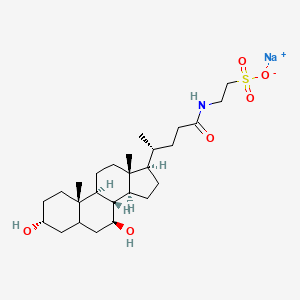

Molecular Formula |

C26H44NNaO6S |

|---|---|

Molecular Weight |

521.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1 |

InChI Key |

IYPNVUSIMGAJFC-IBESZQBRSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Tauroursodeoxycholic Acid (TUDCA) Sodium Salt: A Deep Dive into its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that is the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA).[1] Naturally occurring in small amounts in human bile, TUDCA has been used for centuries in traditional Chinese medicine.[2] Chemically, it is an ambiphilic molecule, a property that underlies its function as a chemical chaperone.[1] TUDCA is increasingly being investigated for its therapeutic potential in a wide range of diseases beyond its established use in cholestatic liver diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of TUDCA sodium salt, focusing on its molecular targets and signaling pathways. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TUDCA sodium salt is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄NNaO₆S | [1] |

| Molecular Weight | 521.7 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Water: ~1 mg/mL (in PBS, pH 7.2) | [4] |

| DMSO: ~20 mg/mL | [4] | |

| Ethanol: ~1 mg/mL | [4] | |

| Storage | -20°C | [4] |

Core Mechanisms of Action

TUDCA exerts its cytoprotective effects through a multi-faceted mechanism of action, primarily centered on the mitigation of cellular stress and the modulation of key signaling pathways involved in cell survival, inflammation, and apoptosis.

Attenuation of Endoplasmic Reticulum (ER) Stress

A primary and well-documented mechanism of TUDCA is its ability to function as a chemical chaperone, alleviating ER stress.[3] ER stress arises from the accumulation of unfolded or misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR).[3] TUDCA helps to restore protein folding homeostasis, thereby reducing the activation of the three main UPR sensor proteins: PERK, IRE1α, and ATF6.[3][5]

Quantitative Data on ER Stress Marker Modulation by TUDCA:

| Cell Line | Stressor | TUDCA Concentration | Effect on ER Stress Markers | Reference |

| SW-13 (Adrenocortical Carcinoma) | Endogenous | 400 µM | Decreased mRNA and protein expression of GRP78. | [5] |

| HK2 (Human Kidney) | Tunicamycin | Not specified | Ameliorated Tunicamycin-induced increases in GRP78 and CHOP. | [6] |

| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM & 500 µM | Reversed Tunicamycin-induced increases in GRP78, CHOP, and cleaved caspase-12. | [7][8] |

| C57BL/6J Mice (in vivo) | Tunicamycin (1 mg/kg) | 150 mg/kg/day | Reduced tunicamycin-induced increases in GRP78, ATF6, and p-eIF2α. | [9] |

Signaling Pathway for TUDCA-Mediated ER Stress Reduction:

Inhibition of Apoptosis

TUDCA is a potent inhibitor of apoptosis, acting on both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Mitochondrial Pathway: TUDCA prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases.[10]

-

Death Receptor Pathway: TUDCA can interfere with the signaling cascade initiated by death receptors, leading to the inhibition of caspase-3 activation.[10]

Quantitative Data on Apoptosis Inhibition by TUDCA:

| Cell/Animal Model | Insult | TUDCA Concentration/Dose | Effect on Apoptosis | Reference |

| Rat Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM & 500 µM | Significantly suppressed the percentage of TUNEL-positive cells. | [8] |

| Rat Model of Myocardial Infarction | Ischemia | 400 mg/kg (IV) | Significantly reduced TUNEL-positive cells and caspase-3 activity. | [11] |

Signaling Pathway for TUDCA-Mediated Apoptosis Inhibition:

Anti-Inflammatory Effects

TUDCA exhibits significant anti-inflammatory properties through the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway: TUDCA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This leads to a decrease in the production of pro-inflammatory cytokines.

-

TGF-β Pathway: TUDCA can enhance the activation of the Transforming Growth Factor-β (TGF-β) pathway, which has anti-inflammatory and tissue-reparative functions.[12]

-

GPBAR1/TGR5 Activation: TUDCA acts as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[13] Activation of GPBAR1 in immune cells like microglia leads to an increase in intracellular cAMP, which in turn promotes an anti-inflammatory phenotype.[13]

Quantitative Data on Anti-Inflammatory Effects of TUDCA:

| Cell/Animal Model | Stimulus | TUDCA Concentration/Dose | Effect on Inflammatory Markers | Reference |

| RAW 264.7 Macrophages | LPS | 500 µM | Significantly decreased protein levels of TNF-α, IL-1β, COX-2, and iNOS. | [14] |

| BV2 Microglial Cells | LPS | 500 µM | Significantly decreased mRNA levels of TNF-α, IL-1β, COX-2, and iNOS. | [14] |

| P23H Rats (Retinitis Pigmentosa) | Endogenous | 500 mg/kg (weekly ip) | Lowered microglial cell number in all retinal layers. | [15] |

| Mice with Acute Neuroinflammation | LPS | Not specified | Increased activation of the TGF-β pathway in the brain. | [12] |

Signaling Pathway for TUDCA-Mediated Anti-Inflammatory Response:

Neuroprotective Effects

The culmination of TUDCA's effects on ER stress, apoptosis, and inflammation results in potent neuroprotective properties, which have been observed in various models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease. In a well-established AD mouse model (APP/PS1), six months of TUDCA supplementation prevented spatial, recognition, and contextual memory defects and reduced hippocampal and prefrontal amyloid deposition.[16]

Quantitative Data on Neuroprotective Effects of TUDCA in APP/PS1 Mice:

| Parameter | APP/PS1 Control | APP/PS1 + TUDCA (0.4% in food for 6 months) | Reference |

| Spatial Memory (Y-maze) | Impaired | Normal | [16] |

| Recognition Memory (Novel Object Recognition) | Impaired | Normal | [16] |

| Contextual Memory (Fear Conditioning) | Impaired | Normal | [16] |

| Hippocampal Amyloid Deposition | High | Reduced | [16] |

| Prefrontal Amyloid Deposition | High | Reduced | [16] |

| Astrocytic Activation (GFAP MFI) in Hippocampus | Increased | Reduced | [17] |

| Microglial Activation (Iba1 MFI) in Hippocampus | Increased | Reduced | [17] |

| Neuronal Integrity (NeuN staining) in Hippocampus | Decreased | Partially Rescued | [18] |

| Synaptic Density (PSD-95) in Hippocampus | Decreased | Abrogated decrease | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of TUDCA Sodium Salt Solution for Cell Culture

-

Stock Solution Preparation:

-

Tauroursodeoxycholic acid (TUDCA) sodium salt is soluble in organic solvents such as DMSO and ethanol, and in aqueous solutions like PBS.[4]

-

For a stock solution in an organic solvent, dissolve TUDCA sodium salt in the solvent of choice (e.g., DMSO to a concentration of 20 mg/mL).[4] Purge the solution with an inert gas. Store at -20°C.

-

For an organic solvent-free aqueous solution, dissolve the crystalline solid directly in an aqueous buffer like PBS, pH 7.2, to a concentration of approximately 1 mg/mL.[4] It is recommended not to store the aqueous solution for more than one day.[4]

-

-

Working Solution Preparation:

-

Further dilute the stock solution into the appropriate cell culture medium to achieve the desired final concentration for your experiment.

-

Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4]

-

Western Blot Analysis for ER Stress Markers

This protocol is adapted from methodologies used to assess the effect of TUDCA on ER stress.[3][5][6][9]

-

Cell Lysis:

-

After treatment with TUDCA and/or an ER stress-inducing agent, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-eIF2α, ATF6) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow for Western Blot Analysis:

In Vivo Study in APP/PS1 Mouse Model of Alzheimer's Disease

This protocol is based on studies investigating the neuroprotective effects of TUDCA in a transgenic mouse model of AD.[16][17][18][19][20]

-

Animal Model:

-

Use APP/PS1 double-transgenic mice, which develop amyloid plaques and cognitive deficits.

-

-

TUDCA Administration:

-

Behavioral Testing:

-

Assess cognitive function using a battery of behavioral tests, such as the Y-maze for spatial memory, the novel object recognition test for recognition memory, and the fear conditioning test for contextual memory.[16]

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Collect the brains and process for histological and biochemical analyses.

-

-

Immunohistochemistry and Immunofluorescence:

-

Biochemical Analysis:

-

Measure levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in brain homogenates using ELISA.[20]

-

TGF-β Reporter Assay

This protocol is a general guideline for a TGF-β reporter assay, which can be used to quantify the effect of TUDCA on TGF-β signaling.[21][22][23]

-

Cell Line and Reporter Construct:

-

Use a cell line that is responsive to TGF-β, such as mink lung epithelial cells (MLEC), stably transfected with a reporter construct containing Smad-binding elements (SBEs) upstream of a luciferase or secreted alkaline phosphatase (SEAP) reporter gene.[22]

-

-

Cell Culture and Treatment:

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with TUDCA at various concentrations, with or without a pro-inflammatory stimulus if applicable.

-

-

Reporter Gene Assay:

-

After the desired incubation period, measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions for the specific assay kit.

-

-

Data Analysis:

-

Normalize the reporter gene activity to a control (e.g., untreated cells) and express the results as fold induction.

-

A standard curve with known concentrations of recombinant TGF-β can be used for quantitative analysis.[23]

-

GPBAR1/TGR5 Activation Assay (cAMP Measurement)

This protocol describes a method to assess TUDCA's agonistic activity on GPBAR1 by measuring intracellular cAMP levels.[13][24]

-

Cell Line:

-

Use a cell line endogenously expressing GPBAR1 (e.g., microglial cells) or a cell line transfected with a GPBAR1 expression vector (e.g., HEK293T cells).[13]

-

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of TUDCA. A known GPBAR1 agonist can be used as a positive control.

-

-

cAMP Measurement:

-

After a short incubation period, lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) kit or a similar method.

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC₅₀ value for TUDCA's activation of GPBAR1.

-

Conclusion

Tauroursodeoxycholic acid sodium salt is a multi-target therapeutic agent with a complex and interconnected mechanism of action. Its ability to act as a chemical chaperone to alleviate ER stress, inhibit apoptosis, and exert potent anti-inflammatory and neuroprotective effects makes it a promising candidate for the treatment of a wide array of diseases characterized by cellular stress and inflammation. This in-depth technical guide provides a comprehensive overview of its core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this versatile molecule. Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications.

References

- 1. stemcell.com [stemcell.com]

- 2. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Administration of tauroursodeoxycholic acid (TUDCA) reduces apoptosis following myocardial infarction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGFβ Contributes to the Anti-inflammatory Effects of Tauroursodeoxycholic Acid on an Animal Model of Acute Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microglia activation in a model of retinal degeneration and TUDCA neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Amyloid-β pathology is attenuated by tauroursodeoxycholic acid treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

TUDCA sodium salt chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Tauroursodeoxycholic acid (TUDCA) sodium salt is a hydrophilic bile acid that has garnered significant attention in the scientific community for its potent cytoprotective and therapeutic properties. This technical guide provides an in-depth overview of the chemical properties, structure, and key biological activities of TUDCA sodium salt, with a focus on its roles in modulating cellular stress pathways.

Chemical Properties and Structure

TUDCA sodium salt is the sodium salt form of Tauroursodeoxycholic acid. Its chemical structure consists of a steroid nucleus conjugated to a taurine (B1682933) molecule, which imparts its amphipathic nature and high water solubility.

Table 1: Chemical and Physical Properties of TUDCA Sodium Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₄NNaO₆S | [1] |

| Molecular Weight | 521.69 g/mol | [1] |

| IUPAC Name | sodium 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | [1] |

| Synonyms | Sodium tauroursodeoxycholate, TUDCA sodium, UR 906 sodium | [2][3] |

| CAS Number | 35807-85-3 | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 173-175 °C | |

| Solubility | Water: 100 mg/mLDMSO: ~20 mg/mLEthanol: ~1 mg/mLMethanol: Slightly soluble | [2] |

| pKa (Strongest Acidic) | -0.99 | [5] |

| Storage | -20°C | [2] |

Core Biological Activities and Signaling Pathways

TUDCA exerts its profound biological effects primarily by acting as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and preserving mitochondrial function.[6] These activities are mediated through its interaction with several key signaling pathways.

Endoplasmic Reticulum (ER) Stress Modulation

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the Unfolded Protein Response (UPR). TUDCA has been shown to mitigate ER stress by modulating the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[7] By reducing the activation of pro-apoptotic pathways downstream of the UPR, TUDCA promotes cell survival.

Inhibition of Apoptosis

TUDCA interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It inhibits the translocation of pro-apoptotic proteins like Bax to the mitochondria, thereby preventing the release of cytochrome c and subsequent caspase activation.[8]

Mitochondrial Protection

TUDCA plays a crucial role in maintaining mitochondrial integrity and function. It prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic and necrotic cell death.[9] This is partly achieved through the activation of survival signaling pathways, such as the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of the pro-apoptotic protein GSK-3β.[9]

Experimental Protocols

HPLC-MS/MS Method for Quantification of TUDCA in Human Plasma

This protocol describes a validated method for the determination of TUDCA in human plasma using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[10]

Sample Preparation (Deproteinization Extraction):

-

To 400 µL of plasma sample, add 50 µL of TUDCA-D4 internal standard solution (2.0 µg/mL in acetonitrile).

-

Add 1,250 µL of ethyl acetate (B1210297) and vortex for 3 minutes.

-

Centrifuge at 18,506 x g for 5 minutes at 4°C.

-

Freeze the samples for 10 minutes at -70°C and discard the supernatant.

-

After thawing, add 600 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 18,506 x g for 10 minutes at 4°C.

-

Transfer the supernatant for HPLC-MS/MS analysis.

Chromatographic Conditions:

-

Column: Phenomenex Luna 5µ C18 100A (250 x 4.6 mm)

-

Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (570:430 v/v, pH 7)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

TUDCA Transition: m/z 498.5 → 124.0 and 498.5 → 79.8

-

TUDCA-D4 Transition: As appropriate for the deuterated standard.

Western Blot Analysis of ER Stress Markers

This protocol outlines the procedure for assessing the effect of TUDCA on key ER stress marker proteins by Western blotting.[7][11]

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to attach overnight.

-

Pre-treat cells with TUDCA (e.g., 100-500 µM) for 2-24 hours.

-

Induce ER stress with an appropriate agent (e.g., tunicamycin (B1663573) at 1-10 µg/mL or thapsigargin (B1683126) at 1-5 µM) for 12-24 hours, in the continued presence of TUDCA.

-

Include control groups: untreated cells, cells treated with TUDCA alone, and cells treated with the ER stress inducer alone.

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysates for 15 seconds and centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol provides a method to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis, in response to TUDCA treatment.[12][13]

Procedure:

-

Seed cells in a 96-well plate and treat with the apoptosis-inducing agent and/or TUDCA as per the experimental design. Include a positive control for apoptosis (e.g., staurosporine).

-

Lyse the cells using the provided lysis buffer.

-

Prepare the caspase-3/7 substrate solution containing a fluorogenic substrate (e.g., Ac-DEVD-AFC).

-

Add the substrate solution to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

-

The fluorescence intensity is proportional to the caspase-3/7 activity.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of a cationic fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in mitochondrial membrane potential following TUDCA treatment.[9][14]

Procedure:

-

Culture cells on a suitable imaging dish or plate.

-

Treat the cells with the experimental compounds (e.g., an agent to induce mitochondrial dysfunction and/or TUDCA). Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Incubate the cells with TMRE (e.g., 100 nM) in an appropriate buffer (e.g., standard Tyrode solution) for 10-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm).

-

A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Conclusion

TUDCA sodium salt is a promising therapeutic agent with well-documented protective effects against cellular stress. Its ability to modulate key signaling pathways involved in ER stress, apoptosis, and mitochondrial dysfunction makes it a valuable tool for researchers in various fields, including neurodegenerative diseases, metabolic disorders, and liver diseases. The experimental protocols provided in this guide offer a starting point for the investigation of TUDCA's mechanisms of action and its potential therapeutic applications.

References

- 1. Tauroursodeoxycholic acid sodium salt | C26H44NNaO6S | CID 23664006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Showing Compound Tauroursodeoxycholic acid (FDB022294) - FooDB [foodb.ca]

- 6. Tauroursodeoxycholic acid sodium (90%) | 35807-85-3 | FT28008 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tauroursodeoxycholic Acid Attenuates Lipid Accumulation in Endoplasmic Reticulum-Stressed Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

Tauroursodeoxycholic Acid (TUDCA) Sodium Salt: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholic acid (TUDCA) sodium salt, a hydrophilic bile acid, has emerged as a promising therapeutic agent with a diverse range of biological functions. Primarily known for its cytoprotective properties, TUDCA has demonstrated significant efficacy in mitigating cellular stress and apoptosis in a variety of preclinical and clinical settings. This technical guide provides an in-depth exploration of the core biological functions of TUDCA, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, detailed experimental protocols for assessing its activity are provided, and its intricate signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Biological Functions and Mechanisms of Action

TUDCA exerts its biological effects through a multi-faceted approach, primarily centered on the alleviation of endoplasmic reticulum (ER) stress and the inhibition of apoptotic pathways. It acts as a chemical chaperone, aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins within the ER, a key trigger of cellular stress.[1]

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress leads to apoptosis. TUDCA has been shown to modulate all three primary branches of the UPR:

-

PERK Pathway: TUDCA treatment has been observed to down-regulate the PERK (protein kinase R-like ER kinase) pathway, reducing the phosphorylation of eIF2α and subsequent translation of ATF4, a key transcription factor for pro-apoptotic genes like CHOP.[2][3]

-

IRE1 Pathway: TUDCA can repress the activation of the IRE1α (inositol-requiring enzyme 1α) arm of the UPR.[2][4]

-

ATF6 Pathway: In some contexts, TUDCA has been shown to up-regulate the ATF6 (activating transcription factor 6) pathway, which is primarily involved in promoting the expression of ER chaperones and enhancing protein folding capacity.[2][4]

Inhibition of Apoptosis

TUDCA's anti-apoptotic effects are a cornerstone of its therapeutic potential and are mediated through several mechanisms:

-

Mitochondrial Pathway: TUDCA can inhibit the intrinsic mitochondrial pathway of apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby reducing the release of cytochrome c and subsequent caspase activation.[5]

-

Death Receptor Pathway: It can also interfere with the extrinsic apoptotic pathway by blocking death receptor-mediated signaling.[6]

-

Caspase Inhibition: TUDCA has been shown to directly inhibit the activation of key executioner caspases, such as caspase-3 and caspase-12, which are central to the apoptotic cascade.[2][5]

Neuroprotection

In the context of neurodegenerative diseases, TUDCA's ability to cross the blood-brain barrier and exert its anti-apoptotic and anti-ER stress effects is of significant interest. It has been shown to:

-

Reduce the aggregation of mutant huntingtin protein in models of Huntington's disease.[7][8]

-

Decrease amyloid-β (Aβ) deposition and tau hyperphosphorylation in models of Alzheimer's disease.[9][10][11]

-

Protect dopaminergic neurons from cell death in models of Parkinson's disease.[12][13]

Hepatoprotection and Metabolic Regulation

TUDCA has well-established hepatoprotective effects, particularly in cholestatic liver diseases. It improves bile flow and protects hepatocytes from the toxic effects of hydrophobic bile acids. Furthermore, TUDCA has been shown to improve insulin (B600854) sensitivity and glucose metabolism, making it a potential therapeutic for metabolic disorders.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of TUDCA.

| Biological Function | Model/System | Treatment | Key Quantitative Outcome | Reference |

| Anti-Apoptosis | Tunicamycin-induced Dorsal Root Ganglion Neurons | 250 µM TUDCA | Marked suppression of TUNEL-positive cells | [2] |

| Neuroprotection (ALS) | Phase II Clinical Trial | 1 g TUDCA twice daily | Responder rate significantly higher in TUDCA group (87% vs 43%, p = 0.021) | [14] |

| Slower monthly functional decline (ALSFRS-R) in TUDCA group (-1.13 vs -1.60 points/month, p = 0.009) | [14] | |||

| Neuroprotection (Huntington's Disease) | R6/2 Transgenic Mice | TUDCA treatment | Significant reduction in striatal Neuronal Intranuclear Inclusions (155 ± 7 vs. 189 ± 8/high power field, P < 0.05) | [7] |

| Neuroprotection (Alzheimer's Disease) | APP/PS1 Mice | 0.4% TUDCA-supplemented food for 6 months | Reduced hippocampal and prefrontal amyloid deposition | [11] |

| APP/PS1 Mice | 500 mg/kg TUDCA every 3 days for 3 months | Significant attenuation of Aβ deposition and decrease in Aβ₁₋₄₀ and Aβ₁₋₄₂ levels | [9] | |

| Neuroprotection (Parkinson's Disease) | Rat model of Parkinson's Disease | 50 µM TUDCA | Approximately threefold increase in the number of TH-positive cells in neural grafts | [12] |

| ER Stress Regulation | Tunicamycin-induced Dorsal Root Ganglion Neurons | 250 µM TUDCA | Reversal of increased expression of CHOP and GRP78 | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by TUDCA.

TUDCA's Modulation of the Unfolded Protein Response (UPR)

Caption: TUDCA modulates the UPR by inhibiting the PERK and IRE1α pathways and activating the ATF6 pathway.

TUDCA's Anti-Apoptotic Mechanisms

Caption: TUDCA inhibits apoptosis by targeting multiple points in both the intrinsic and extrinsic pathways.

Detailed Experimental Protocols

Western Blot Analysis of ER Stress Markers

This protocol is adapted from a guide for analyzing ER stress markers following TUDCA treatment.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HepG2) to 70-80% confluency.

-

Treat cells with the desired concentration of TUDCA for a specified duration. A typical concentration range is 100-500 µM for 12-24 hours. Include a vehicle control (e.g., DMSO).

-

To induce ER stress, co-treat with an ER stress-inducing agent like tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 1-2 µM) for the final 6-16 hours of TUDCA treatment.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

GRP78/BiP (1:1000)

-

CHOP/GADD153 (1:500)

-

Phospho-PERK (1:1000)

-

Phospho-eIF2α (1:1000)

-

ATF4 (1:1000)

-

IRE1α (1:1000)

-

Cleaved Caspase-12 (1:500)

-

β-actin or GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Visualize bands using a chemiluminescence imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

This is a generalized protocol for TUNEL staining, a common method to assess apoptosis in TUDCA-treated samples.[15][16][17]

1. Sample Preparation:

-

For Adherent Cells:

-

Grow cells on coverslips.

-

After treatment with TUDCA and/or an apoptosis-inducing agent, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

-

For Tissue Sections (Paraffin-Embedded):

-

Deparaffinize sections and rehydrate through a graded ethanol (B145695) series.

-

Perform antigen retrieval (e.g., using citrate (B86180) buffer).

-

-

For Frozen Tissue Sections:

-

Fix sections with 4% paraformaldehyde for 15-30 minutes.

-

2. Permeabilization:

-

For Cells: Incubate in 0.1% Triton X-100 in PBS for 2 minutes on ice.

-

For Tissue Sections: Incubate with Proteinase K (20 µg/mL) for 10-15 minutes at room temperature.

3. TUNEL Reaction:

-

Wash the samples with PBS.

-

Equilibrate the samples with Equilibration Buffer for 5-10 minutes at room temperature.

-

Prepare the TdT reaction mix according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTPs, e.g., Br-dUTP or FITC-dUTP).

-

Incubate the samples with the TdT reaction mix in a humidified chamber for 60 minutes at 37°C, protected from light.

4. Staining and Visualization:

-

Stop the reaction by washing the samples with Stop/Wash Buffer or PBS.

-

If using an indirect detection method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Mount the coverslips or tissue sections with an anti-fade mounting medium.

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

Tauroursodeoxycholic acid sodium salt is a multifaceted molecule with significant therapeutic potential across a spectrum of diseases characterized by cellular stress and apoptosis. Its ability to modulate the unfolded protein response and inhibit key apoptotic mediators underscores its robust cytoprotective effects. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the biological functions of TUDCA for the development of novel therapeutics. The visualization of its signaling pathways offers a clear framework for understanding its complex mechanisms of action. Continued investigation into the clinical applications of TUDCA is warranted to translate its promising preclinical efficacy into tangible benefits for patients.

References

- 1. examine.com [examine.com]

- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUDCA inhibits HSV-1 replication by the modulating unfolded protein response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amyloid-β pathology is attenuated by tauroursodeoxycholic acid treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]

- 11. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tauroursodeoxycholic Acid Improves the Survival and Function of Nigral Transplants in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. clyte.tech [clyte.tech]

- 16. sileks.com [sileks.com]

- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

TUDCA as a Chemical Chaperone for Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathology of numerous debilitating diseases. The accumulation of non-native protein conformations can lead to cellular dysfunction and apoptosis, driving conditions ranging from neurodegenerative disorders to metabolic diseases. Tauroursodeoxycholic acid (TUDCA), a naturally occurring bile acid, has emerged as a promising therapeutic agent due to its potent cytoprotective effects. This technical guide provides an in-depth exploration of TUDCA's role as a chemical chaperone, focusing on its molecular mechanisms in mitigating endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). We present a comprehensive overview of the signaling pathways modulated by TUDCA, detailed experimental protocols for assessing its efficacy, and a summary of quantitative data from key studies. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating TUDCA as a potential therapeutic for protein misfolding diseases.

Introduction: The Challenge of Protein Misfolding and the Promise of TUDCA

The intricate process of protein folding is fundamental to cellular function. When this process errs, it can trigger a cascade of detrimental events, including the accumulation of misfolded proteins, ER stress, and ultimately, cell death. These pathologies are hallmarks of a wide array of diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and cystic fibrosis.

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has been utilized for centuries in traditional medicine and is FDA-approved for the treatment of certain liver diseases.[1] Beyond its established clinical use, a growing body of evidence highlights TUDCA's function as a chemical chaperone, a small molecule that can stabilize protein conformations, prevent aggregation, and enhance the cell's protein folding capacity.[2] TUDCA's primary mechanism of action in this context is the alleviation of ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[3]

Mechanism of Action: TUDCA's Modulation of the Unfolded Protein Response (UPR)

The unfolded protein response (UPR) is a complex signaling network activated by ER stress. It aims to restore cellular homeostasis by reducing the load of unfolded proteins. The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. TUDCA has been shown to modulate all three branches of the UPR, thereby mitigating ER stress and promoting cell survival.

The PERK Pathway

Under ER stress, PERK (protein kinase R-like ER kinase) is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the influx of new proteins into the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis through the induction of C/EBP homologous protein (CHOP). TUDCA has been shown to significantly reduce the phosphorylation of PERK and eIF2α, thereby preventing the downstream activation of the pro-apoptotic CHOP pathway.[4][5]

The IRE1α Pathway

IRE1α (inositol-requiring enzyme 1 alpha) is another key sensor of ER stress. Upon activation, its endoribonuclease domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. TUDCA has been observed to reduce the activation of the IRE1α pathway, leading to decreased XBP1 splicing.[6]

The ATF6 Pathway

Activating transcription factor 6 (ATF6) is the third arm of the UPR. When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, a potent transcription factor that upregulates ER chaperones like BiP/GRP78. Some studies suggest that TUDCA can enhance protein folding capacity through the activation of ATF6.[2]

Quantitative Effects of TUDCA on Protein Folding and Cell Viability

Numerous studies have quantified the beneficial effects of TUDCA in various in vitro and in vivo models of protein misfolding diseases. The following tables summarize key quantitative data on TUDCA's impact on markers of ER stress, apoptosis, and cellular function.

Table 1: Effect of TUDCA on ER Stress Markers

| Marker | Model System | Treatment | TUDCA Concentration | Result | Reference |

| p-PERK | Rat pancreatic acini | CCK-8 (100 pM) | 250 µg/ml | Significant reduction in phosphorylation | [5] |

| BiP/GRP78 | Bovine fibroblasts | Serum starvation | 100 µM | Significant reduction in expression | [7] |

| CHOP | Rat pancreatic acini | CCK-8 (1 nM) | 250 µg/ml | Complete inhibition of expression | [4] |

| IRE1α | Bovine fibroblasts | Serum starvation | 100 µM | Significant reduction in expression | [7] |

| sXBP1 | Mouse liver (in vivo) | Cholic acid diet | 15 mg/kg/day | Significant reduction in mRNA levels | [6] |

| ATF6 (cleaved) | Mouse liver (in vivo) | Cholic acid diet | 15 mg/kg/day | Significant reduction in protein levels | [6] |

Table 2: Effect of TUDCA on Apoptosis and Cell Viability

| Marker/Assay | Model System | Insult | TUDCA Concentration | Result | Reference |

| Caspase-3 activity | Rat pancreatic acini | CCK-8 (10 nM) | 250 µg/ml | Complete prevention of activation | [5] |

| TUNEL-positive cells | Primary mouse hepatocytes | LPS + Tunicamycin | 500 µg/ml | Significant reduction in apoptosis | [8] |

| Cell Viability (MTT) | HepG2 cells | Tunicamycin (12 µM) | 2 mM | Significantly increased cell viability | [4] |

| Bax/Bcl-2 ratio | INS-1E cells | Cytokines + IL-6 | Not specified | No significant change | |

| Apoptotic Index | Bovine SCNT embryos | Serum starvation | 100 µM | Significantly lower apoptotic index | [9] |

Detailed Experimental Protocols

To facilitate further research into the chaperone activity of TUDCA, this section provides detailed protocols for key experiments commonly used to assess its effects on protein folding, ER stress, and cell viability.

Western Blot Analysis of ER Stress Markers

This protocol outlines the steps for detecting changes in the expression and phosphorylation of key ER stress proteins.

Materials:

-

Cell culture reagents

-

TUDCA (Tauroursodeoxycholic acid)

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin)

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-phospho-PERK, anti-CHOP, anti-IRE1α, anti-ATF6)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of TUDCA for a specified pre-incubation period, followed by co-treatment with an ER stress inducer. Include appropriate controls (untreated, TUDCA alone, inducer alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GRP78 at 1:1000 to 1:5000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture reagents

-

TUDCA

-

Cytotoxic agent (e.g., Tunicamycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of TUDCA and/or a cytotoxic agent for the desired duration.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C in a humidified chamber to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Aggregation Assay (Thioflavin T Assay)

This fluorescent assay is used to monitor the formation of amyloid-like fibrils in vitro.

Materials:

-

Purified protein prone to aggregation

-

TUDCA

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Black 96-well plates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the purified protein at a final concentration that promotes aggregation, ThT at a final concentration of 10-25 µM, and various concentrations of TUDCA or a vehicle control.

-

Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time, maximum fluorescence, and slope of the curve can be used to quantify the effect of TUDCA on protein aggregation.

Conclusion and Future Directions

TUDCA has demonstrated significant potential as a chemical chaperone for the treatment of diseases characterized by protein misfolding and ER stress. Its ability to modulate the UPR and inhibit apoptosis makes it a compelling candidate for further investigation. The data summarized in this guide provide a strong rationale for its therapeutic application in a range of disorders.

Future research should focus on elucidating the precise molecular interactions between TUDCA and the components of the UPR signaling pathways. Further clinical trials are warranted to establish the safety and efficacy of TUDCA in various human diseases. The development of more potent and specific derivatives of TUDCA may also open new avenues for therapeutic intervention in protein misfolding disorders. This technical guide provides a solid foundation for researchers and drug developers to advance the study of TUDCA and its potential to combat a host of debilitating diseases.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. assay-protocol.com [assay-protocol.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]

- 7. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. promega.com [promega.com]

An In-depth Technical Guide on the Endogenous Synthesis and Metabolism of TUDCA Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its therapeutic potential in a range of diseases, primarily attributed to its cytoprotective and anti-apoptotic properties. Endogenously synthesized through a complex interplay between hepatic enzymes and the gut microbiota, TUDCA represents a fascinating example of host-microbe co-metabolism. This technical guide provides a comprehensive overview of the endogenous synthesis and metabolism of TUDCA sodium salt, tailored for researchers, scientists, and drug development professionals. It delves into the intricate biochemical pathways, presents quantitative data on enzyme kinetics and tissue concentrations, details key experimental methodologies, and visualizes the complex signaling networks modulated by TUDCA.

Endogenous Synthesis of TUDCA

The journey of TUDCA synthesis begins with cholesterol in the liver and involves a multi-step process orchestrated by both host and microbial enzymes. The primary pathway can be summarized as follows:

-

Hepatic Synthesis of Primary Bile Acids: In human hepatocytes, cholesterol is converted into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. The classical pathway, which accounts for the majority of bile acid synthesis, is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).

-

Conjugation and Secretion: Before being secreted into the bile, primary bile acids are conjugated with either glycine (B1666218) or taurine (B1682933). This conjugation reaction is catalyzed by two enzymes: bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). The resulting conjugated bile acids, such as taurochenodeoxycholic acid (TCDCA) and glycochenodeoxycholic acid (GCDCA), are then secreted into the small intestine.

-

Microbial Biotransformation in the Gut: In the intestine, gut bacteria play a pivotal role in transforming primary bile acids into secondary bile acids. Specifically, TCDCA is deconjugated by bacterial bile salt hydrolases (BSH) to release CDCA. Subsequently, bacterial 7α-hydroxysteroid dehydrogenases (7α-HSDH) and 7β-hydroxysteroid dehydrogenases (7β-HSDH) epimerize the 7-hydroxyl group of CDCA to form ursodeoxycholic acid (UDCA).

-

Hepatic Conjugation to TUDCA: UDCA is reabsorbed from the intestine, enters the portal circulation, and is taken up by hepatocytes. In the liver, UDCA is conjugated with taurine by the action of BACS and BAAT to form tauroursodeoxycholic acid (TUDCA).

The sodium salt of TUDCA is the common form used in supplements and for therapeutic purposes due to its increased stability and solubility.

Diagram of TUDCA Synthesis Pathway

Metabolism of TUDCA

Endogenously synthesized or exogenously administered TUDCA undergoes enterohepatic circulation, a process that ensures the efficient recycling of bile acids. After its secretion into the intestine, a significant portion of TUDCA is reabsorbed in the terminal ileum and returns to the liver via the portal vein. A smaller fraction escapes reabsorption and is excreted in the feces. The taurine conjugate is relatively resistant to deconjugation by intestinal bacteria compared to glycine conjugates.

Quantitative Data

Precise quantification of endogenous TUDCA synthesis and metabolism is challenging due to the complex interplay of host and microbial factors. However, data from various studies provide insights into enzyme kinetics and tissue concentrations.

Table 1: Kinetic Parameters of Key Enzymes in TUDCA Synthesis

| Enzyme | Source | Substrate | Km | Vmax / kcat | Reference |

| 7α-Hydroxysteroid Dehydrogenase | Escherichia coli | Cholic Acid | 0.83 mM | - | [1][2] |

| 7α-Hydroxysteroid Dehydrogenase | Escherichia coli | Chenodeoxycholic Acid | 0.12 mM | - | [1][2] |

| 7α-Hydroxysteroid Dehydrogenase | Escherichia coli | Taurochenodeoxycholate | - | kcat = 206 s-1 | [3] |

| 7β-Hydroxysteroid Dehydrogenase | - | Tauroursodeoxycholic Acid | 1.87 mM | - | [4] |

| Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) | Human | Taurine | 1.1 mM | - | [5] |

| Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) | Human | Glycine | 5.8 mM | - | [5] |

Table 2: TUDCA Concentrations in Biological Samples (Human)

| Sample Type | Condition | TUDCA Concentration | Reference |

| Serum | Healthy | Trace amounts (<3% of total bile acids) | [6] |

| Bile | Healthy | <3% of total bile acids | [6] |

| Serum | After oral TUDCA (750 mg/day for 2 months) | Significantly increased | [5] |

Note: Data on absolute concentrations of endogenous TUDCA in human liver and intestinal tissues are scarce in the literature. Most studies focus on relative changes or concentrations in biofluids after supplementation.

Experimental Protocols

Quantification of TUDCA by LC-MS/MS

This protocol provides a general workflow for the quantification of TUDCA in biological samples.

Diagram of LC-MS/MS Workflow for TUDCA Quantification

Methodology:

-

Sample Preparation:

-

For plasma/serum: Spike with an internal standard (e.g., d4-TUDCA). Perform protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate bile acids.

-

For tissue: Homogenize the tissue in an appropriate buffer. Spike with an internal standard. Perform protein precipitation and SPE or LLE.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile and/or methanol).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for TUDCA and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of TUDCA standards.

-

Calculate the concentration of TUDCA in the samples based on the peak area ratios of the analyte to the internal standard.

-

Assay for Bile Salt Hydrolase (BSH) Activity

This protocol describes a common method for assessing the BSH activity of gut bacteria.

Methodology:

-

Bacterial Culture: Culture the bacterial strain of interest in a suitable broth medium (e.g., MRS broth for Lactobacillus) supplemented with a conjugated bile acid substrate (e.g., TCDCA).

-

Incubation: Incubate the cultures under appropriate conditions (e.g., anaerobically at 37°C).

-

Extraction: After incubation, centrifuge the culture to pellet the bacteria. Extract the bile acids from the supernatant.

-

Analysis: Analyze the extracted bile acids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of the deconjugated bile acid (e.g., CDCA) indicates BSH activity.

-

Quantification: For quantitative analysis, measure the amount of deconjugated bile acid formed over time.

TUDCA and Cellular Signaling Pathways

TUDCA exerts its beneficial effects by modulating several key cellular signaling pathways, primarily related to cellular stress and survival.

Unfolded Protein Response (UPR) and ER Stress

Endoplasmic reticulum (ER) stress, caused by the accumulation of unfolded or misfolded proteins, activates the UPR. Chronic ER stress can lead to apoptosis. TUDCA acts as a chemical chaperone, helping to alleviate ER stress and restore protein folding homeostasis. It has been shown to modulate the three main branches of the UPR: PERK, IRE1α, and ATF6.[3][7][8][9]

Diagram of TUDCA's Effect on the Unfolded Protein Response

Apoptosis Signaling

TUDCA is a potent inhibitor of apoptosis. It acts on multiple points in the apoptotic cascade, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. TUDCA can inhibit the activation of caspases, key executioners of apoptosis, and modulate the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[4][10][11]

Diagram of TUDCA's Anti-Apoptotic Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. examine.com [examine.com]

- 6. Biosynthesis of tauro-ursodeoxycholic acid (TUDCA) in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TUDCA inhibits HSV-1 replication by the modulating unfolded protein response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tauroursodeoxycholic Acid Sodium Salt: A Technical Guide on its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has garnered significant attention for its potent neuroprotective properties.[1][2][3][4] As a naturally occurring compound, it is the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA).[1][4][5] Emerging research has highlighted its therapeutic potential across a spectrum of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[1][2][3][4][6] This technical guide provides an in-depth overview of the neuroprotective mechanisms of TUDCA, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. TUDCA's ability to cross the blood-brain barrier makes it a promising candidate for therapeutic intervention in central nervous system disorders.[1][5][7]

Core Neuroprotective Mechanisms

TUDCA exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways involved in neuronal cell death and dysfunction. The primary mechanisms include:

-

Inhibition of Apoptosis: TUDCA has been shown to inhibit programmed cell death by modulating both the mitochondrial and endoplasmic reticulum (ER) stress-induced apoptotic pathways.[1][2][8] It can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases.[8]

-

Alleviation of Endoplasmic Reticulum (ER) Stress: As a chemical chaperone, TUDCA helps to stabilize protein conformation and facilitate proper protein folding, thus reducing ER stress.[1][9] This is crucial in many neurodegenerative diseases characterized by the accumulation of misfolded proteins.[6]

-

Anti-inflammatory Effects: TUDCA has demonstrated significant anti-inflammatory properties within the central nervous system. It can reduce the activation of microglia and astrocytes and inhibit the production of pro-inflammatory cytokines.[5][10]

-

Reduction of Oxidative Stress: TUDCA helps to mitigate oxidative damage by reducing the production of reactive oxygen species (ROS) and enhancing the cellular antioxidant response.[2][11][12]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various preclinical and clinical studies investigating the neuroprotective effects of TUDCA across different models of neurodegenerative diseases.

Table 1: In Vitro Neuroprotective Effects of TUDCA

| Cell Type | Injury Model | TUDCA Concentration | Key Outcome Measure | Quantitative Result | Reference |

| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL) | ~70% reduction in Aβ-induced apoptosis | [8] |

| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation | [8] |

| Dorsal Root Ganglion Neurons | Tunicamycin-induced ER stress | ≤250 µM | Apoptosis (TUNEL) | Significant suppression of tunicamycin-induced apoptosis | [13] |

Table 2: In Vivo Neuroprotective Effects of TUDCA in Animal Models

| Disease Model | Animal Model | TUDCA Dosage and Administration | Duration | Key Outcome Measure | Quantitative Result | Reference |

| Alzheimer's Disease | APP/PS1 Mice | 0.4% TUDCA in diet | 6 months | Memory Deficits | Prevention of spatial, recognition, and contextual memory defects | [1][14] |

| APP/PS1 Mice | 500 mg/kg, i.p., every 3 days | 3 months | Aβ Deposition | Significant decrease in Aβ40 and Aβ42 in frontal cortex and hippocampus | [1][15] | |

| Huntington's Disease | 3-Nitropropionic acid (3-NP) rat model | Not specified | Not specified | Apoptosis and Lesion Volume | 80% reduction in apoptosis and lesion volumes | [16] |

| R6/2 transgenic mice | 500 mg/kg, s.c., every 3 days | From 6 weeks of age | Striatal Atrophy and Apoptosis | Reduced striatal atrophy and decreased striatal apoptosis | [3] | |

| Cerebral Ischemia | Rat model of transient focal cerebral ischemia | Administered 1 hour after ischemia | 2 and 7 days post-reperfusion | Infarct Size | ~50% reduction in infarct size | [17] |

| Spinal Cord Injury | Rat model of spinal cord contusion injury | 300 mg/kg, i.p. | 4 days post-injury | Locomotor Recovery (BBB scores) | Significantly higher BBB scores at 2 and 4 days post-injury | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols for investigating the neuroprotective effects of TUDCA.

In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of TUDCA against a neurotoxic insult in a neuronal cell culture system.

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a suitable culture medium.

-

TUDCA Pre-treatment: After allowing the cells to adhere and stabilize, pre-treat the cells with varying concentrations of TUDCA (e.g., 10-500 µM) for a specified duration (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Introduce a neurotoxic agent relevant to the disease model being studied (e.g., Aβ oligomers for Alzheimer's, MPP+ for Parkinson's, or tunicamycin (B1663573) for ER stress).

-

Incubation: Co-incubate the cells with TUDCA and the neurotoxic agent for a predetermined period (e.g., 24-48 hours).

-

Assessment of Neuroprotection: Evaluate cell viability and apoptosis using standard assays such as:

-

MTT assay: To measure cell viability.

-

LDH assay: To quantify cytotoxicity.

-

TUNEL staining: To detect DNA fragmentation characteristic of apoptosis.

-

Caspase activity assays: To measure the activation of key apoptotic enzymes.

-

In Vivo Administration in Animal Models

The following protocols outline common methods for administering TUDCA to animal models of neurodegenerative diseases.

1. Alzheimer's Disease (APP/PS1 Mouse Model)

-

Oral Administration: Mix TUDCA into the standard rodent chow at a concentration of 0.4%. This allows for chronic, non-invasive administration over several months.[1][15][14]

-

Intraperitoneal (i.p.) Injection: Dissolve TUDCA in a vehicle such as phosphate-buffered saline (PBS). Administer via i.p. injection at a dosage of 500 mg/kg of body weight every 3 days.[1][15]

2. Huntington's Disease (R6/2 Transgenic Mouse Model)

-

Subcutaneous (s.c.) Injection: Dissolve TUDCA in 0.15 M NaHCO3. Administer via s.c. injection at a dosage of 500 mg/kg once every 3 days, starting at 6 weeks of age.[3][19]

3. Amyotrophic Lateral Sclerosis (SOD1 G93A Mouse Model)

-

Intraperitoneal (i.p.) Injection: Dissolve TUDCA in sterile PBS. Administer daily via i.p. injection at a dose of 300-500 mg/kg body weight, starting at a pre-symptomatic age (e.g., 50-60 days).[10]

4. Parkinson's Disease (MPTP Mouse Model)

-

Intraperitoneal (i.p.) Injection: TUDCA can be administered either before or after the induction of Parkinson's-like pathology with MPTP. The specific timing and dosage can vary depending on the study design.[20]

Signaling Pathways and Visualizations

The neuroprotective effects of TUDCA are mediated through the modulation of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these key mechanisms.

Anti-Apoptotic Signaling of TUDCA

TUDCA inhibits apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by mitigating ER stress-induced apoptosis.

Anti-Inflammatory Signaling of TUDCA

TUDCA mitigates neuroinflammation by inhibiting the activation of glial cells and reducing the production of pro-inflammatory mediators.

Experimental Workflow for Preclinical TUDCA Studies

The following diagram illustrates a generalized workflow for conducting preclinical studies of TUDCA in animal models of neurodegenerative diseases.

Conclusion

Tauroursodeoxycholic acid sodium salt has demonstrated significant neuroprotective potential in a wide range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, which includes the inhibition of apoptosis, reduction of ER and oxidative stress, and suppression of neuroinflammation, makes it a compelling candidate for further investigation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at translating the promising preclinical findings of TUDCA into effective therapies for human neurodegenerative disorders. Ongoing clinical trials will be crucial in determining the safety and efficacy of TUDCA in patients.[2][21][22]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized double-blind clinical trial on safety and efficacy of tauroursodeoxycholic acid (TUDCA) as add-on treatment in patients affected by amyotrophic lateral sclerosis (ALS): the statistical analysis plan of TUDCA-ALS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. benchchem.com [benchchem.com]

- 11. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tauroursodeoxycholic acid alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tauroursodeoxycholic Acid Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tauroursodeoxycholic Acid Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Anti-Apoptotic Properties of Tauroursodeoxycholic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has garnered significant attention for its potent cytoprotective and anti-apoptotic properties.[1] Endogenously produced in the liver through the conjugation of taurine (B1682933) to ursodeoxycholic acid (UDCA), TUDCA has been utilized for centuries in traditional medicine and is an FDA-approved treatment for certain cholestatic liver diseases.[2][3] Emerging research has illuminated its therapeutic potential across a spectrum of diseases characterized by excessive apoptosis, including neurodegenerative disorders, diabetes, and retinal diseases.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying TUDCA's anti-apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Anti-Apoptotic Action

TUDCA exerts its anti-apoptotic effects through a multi-faceted approach, primarily by intervening in the two major apoptotic signaling cascades: the mitochondrial (intrinsic) pathway and the endoplasmic reticulum (ER) stress-mediated (extrinsic) pathway.[5][6] It also modulates survival signaling pathways, further bolstering the cellular defenses against apoptotic insults.

Inhibition of the Mitochondrial Apoptosis Pathway

The mitochondrial pathway is a critical regulator of programmed cell death. TUDCA intervenes at several key junctures to preserve mitochondrial integrity and function:

-

Modulation of Bcl-2 Family Proteins: TUDCA influences the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] It has been shown to inhibit the translocation of Bax from the cytosol to the mitochondria, a crucial step in the initiation of apoptosis.[2][8] By preventing Bax insertion into the mitochondrial outer membrane, TUDCA preserves its integrity.

-

Prevention of Cytochrome c Release: The translocation of Bax to the mitochondria leads to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[9] TUDCA's ability to block Bax translocation directly inhibits this event.[5]